3-METHOXY-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BENZAMIDE
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Overview
Description
3-METHOXY-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BENZAMIDE is a complex organic compound with the molecular formula C17H13N3O6S2 and a molecular weight of 419.438 g/mol . This compound is known for its unique structure, which includes a thiazole ring, a nitro group, and a methoxy group, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 3-METHOXY-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BENZAMIDE involves multiple steps. One common synthetic route includes the following steps:
Sulfonylation: The addition of a sulfonyl group to the thiazole ring.
Amidation: The formation of the amide bond between the benzene ring and the thiazole ring.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
3-METHOXY-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-METHOXY-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-METHOXY-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antibacterial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Comparison with Similar Compounds
3-METHOXY-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BENZAMIDE can be compared with other similar compounds, such as:
- 4-Methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide
- N-(4-(4-methoxy-phenyl)-thiazol-2-yl)-4-nitro-benzenesulfonamide
- 4-Methyl-N-(4-(3-nitro-phenyl)-thiazol-2-yl)-benzamide
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and biological activities
Properties
IUPAC Name |
3-methoxy-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O6S2/c1-26-13-4-2-3-11(9-13)16(21)19-17-18-10-15(27-17)28(24,25)14-7-5-12(6-8-14)20(22)23/h2-10H,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLIOSGRDOVVMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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